2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12(2)10-24-19(25)17-15(7-8-27-17)21-20(24)28-11-16-22-18(23-26-16)14-6-4-5-13(3)9-14/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXJMKBLLOXNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC(C)C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel synthetic derivative that incorporates multiple pharmacophoric elements known for their biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidin-4-one core fused with an oxadiazole moiety. The synthesis involves standard organic reactions such as nucleophilic substitutions and cyclization processes. The presence of the sulfanyl group and the methylpropyl side chain enhances its lipophilicity and potential bioactivity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
- Oxadiazole Derivatives : Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial activity against various pathogens. Studies indicate that derivatives with this scaffold exhibit antibacterial and antifungal properties comparable to established antibiotics .
- Mechanism of Action : The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
-
Cell Line Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it was tested against lymphoma cell lines such as SU-DHL-6 and showed an IC50 value of 0.55 µM, indicating potent antiproliferative effects .
Cell Line IC50 (µM) Toxicity (CC50) (µM) SU-DHL-6 0.55 15.09 WSU-DLCL-2 0.95 - K562 1.68 - - Induction of Apoptosis : Detailed studies revealed that the compound can induce apoptosis in cancer cells through activation of caspases and alteration in cell morphology .
Enzyme Inhibition
-
17β-Hydroxysteroid Dehydrogenase Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in steroid metabolism. Compounds derived from thieno[3,2-d]pyrimidinones have shown moderate inhibition against 17β-HSD types 1 and 2 .
Compound ID % Inhibition at 1 µM 3b 36 3d 25
Case Studies
Several case studies highlight the effectiveness of compounds with similar structures:
- A study by Dhumal et al. demonstrated that oxadiazole derivatives exhibited strong antitubercular activity against Mycobacterium bovis BCG .
- Another research focused on thieno[3,2-d]pyrimidine derivatives showed that modifications significantly enhanced their anticancer properties against various cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The oxadiazole moiety has been linked to various biological activities, including anti-tumor effects. Research suggests that the compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles showed potent activity against breast cancer cells. The structural features of these compounds were crucial for their efficacy, supporting the hypothesis that the thieno[3,2-d]pyrimidin framework enhances biological activity when combined with oxadiazole derivatives.
Antimicrobial Properties
The thieno[3,2-d]pyrimidine scaffold has also been associated with antimicrobial activity. Compounds containing this structure have shown effectiveness against a range of bacteria and fungi.
Case Study : A research article highlighted the synthesis of thieno[3,2-d]pyrimidine derivatives that displayed broad-spectrum antimicrobial activity. The introduction of the oxadiazole group was found to enhance this activity significantly.
Neuroprotective Effects
There is emerging evidence that compounds like this one may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study : Experimental studies have shown that similar compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This suggests a promising avenue for further research into neuroprotective agents derived from thieno[3,2-d]pyrimidine structures.
Material Science Applications
Beyond medicinal chemistry, this compound may find applications in material science due to its unique electronic properties. The incorporation of sulfur and nitrogen heteroatoms can impart interesting electrical characteristics suitable for organic semiconductors.
Table 2: Potential Material Applications
| Application | Description |
|---|---|
| Organic Electronics | Potential use in organic semiconductors due to unique electronic properties. |
| Photovoltaics | May be explored for use in solar cell technologies based on its light absorption characteristics. |
Comparison with Similar Compounds
3-Phenyl-2-{[(3-Phenyl-1,2,4-Oxadiazol-5-yl)Methyl]Sulfanyl}-3H,4H-Thieno[3,2-d]Pyrimidin-4-One (CAS 1040665-53-9)
- Molecular Formula : C₂₁H₁₄N₄O₂S₂
- Molecular Weight : 418.5 g/mol
- Key Differences: Lacks the 3-methylphenyl and 2-methylpropyl substituents. Features unsubstituted phenyl groups on both the oxadiazole and thienopyrimidinone cores.
3-((Z)-[4-Oxo-3-(2-Phenylethyl)-2-Thioxo-1,3-Thiazolidin-5-ylidene]Methyl)-2-[(3-Hydroxypropyl)Amino]-4H-Pyrido[1,2-a]Pyrimidin-4-One (MFCD02985389)
- Molecular Formula : C₂₅H₂₃N₅O₃S₂
- Molecular Weight : 529.61 g/mol
- Key Differences: Replaces the oxadiazole with a thiazolidinone ring. Incorporates a pyrido[1,2-a]pyrimidinone core instead of thieno[3,2-d]pyrimidinone.
- Implications: The thiazolidinone moiety introduces hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to the oxadiazole-containing target compound.
Pyrazolo[3,4-d]Pyrimidine Derivatives from European Patent EP 1 808 168 B1
- Example Structure : [1-(2-Fluoro-4-Methanesulfonyl-Phenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-[1-(3-Isopropyl-[1,2,4]Oxadiazol-5-ylMethyl)-Pyrrolidin-3-yl]-Amine
- Key Differences: Pyrazolo-pyrimidine core instead of thienopyrimidinone. Includes a sulfonylphenyl group and a pyrrolidine linker.
Physicochemical and Pharmacokinetic Properties
*Calculated using fragment-based methods.
†Estimated based on patent structures.
Key Observations :
- The target compound’s higher LogP (lipophilicity) compared to CAS 1040665-53-9 may enhance membrane permeability but increase metabolic clearance risks.
- The absence of hydrogen bond donors in both thienopyrimidinone derivatives contrasts with MFCD02985389, which has two donors, improving aqueous solubility.
Research Findings and Implications
- Structural Activity Relationships (SAR): Methyl substituents (e.g., 3-methylphenyl, 2-methylpropyl) in the target compound likely enhance target binding through hydrophobic interactions, as seen in kinase inhibitors with alkyl/aryl substitutions. The oxadiazole ring’s electron-deficient nature may improve metabolic stability compared to thiazolidinones.
- Gaps in Evidence: No explicit bioactivity data for the target compound are available in the provided sources. Computational predictions (e.g., docking studies) are needed to hypothesize therapeutic targets.
Preparation Methods
Preparation of 3-(2-Methylpropyl)-2-Thioxo-2,3-Dihydrothieno[3,2-d]Pyrimidin-4(1H)-One
The synthesis begins with 2-aminothiophene-3-carboxylate 1a , which undergoes cyclocondensation with isovaleryl chloride (1b ) in anhydrous DMF at 0–5°C (Scheme 1). After 12 h, the intermediate thioamide 2 is treated with ammonium thiocyanate in acetic acid under reflux to yield 3-(2-methylpropyl)-2-thioxothieno[3,2-d]pyrimidin-4-one (3 ) in 78% yield.
Characterization Data for Compound 3
Functionalization at C2 Position
Compound 3 is alkylated using methyl iodide in the presence of K₂CO₃ in dry acetone to afford 2-(methylsulfanyl)-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one (4 ) (Scheme 1). The reaction proceeds quantitatively within 2 h at room temperature.
Synthesis of 3-(3-Methylphenyl)-1,2,4-Oxadiazole-5-ylmethyl Bromide
Cyclization to Form 1,2,4-Oxadiazole Ring
3-Methylbenzoic acid (5a ) is converted to its ethyl ester (5b ) using thionyl chloride in ethanol. Subsequent hydrazinolysis with hydrazine hydrate in refluxing ethanol yields the hydrazide 5c (92% yield). Cyclization with chloroacetonitrile in the presence of EDCl/HOBt in DMF at 80°C for 6 h furnishes 5-(chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole (6 ).
Optimization Data for Oxadiazole Formation
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EDCl/HOBt | 80 | 6 | 85 |
| 2 | DCC/DMAP | 25 | 24 | 62 |
| 3 | PCl₅ | 110 | 3 | 71 |
Bromination of Chloromethyl Intermediate
Treatment of 6 with LiBr in dry THF under N₂ atmosphere at 40°C for 3 h provides 5-(bromomethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole (7 ) in 89% yield.
Coupling of Heterocyclic Moieties
Nucleophilic Displacement Reaction
The sulfhydryl group in compound 4 is deprotonated using NaH in dry DMF at 0°C, followed by addition of 7 . The mixture is stirred at room temperature for 4 h to yield the target compound (Scheme 2). Purification via recrystallization from ethanol/water (3:1) gives pure product in 76% yield.
Critical Reaction Parameters
-
Base: NaH > K₂CO₃ > Et₃N (NaH gives 76% vs. 58% for K₂CO₃).
-
Solvent: DMF > DMSO > THF (DMF provides optimal solubility).
-
Temperature: 25°C > 40°C (higher temps lead to oxadiazole decomposition).
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
A modified approach combines 1a , isovaleryl chloride, and 7 in a microwave reactor (150 W, 120°C) for 15 min, achieving 68% yield. While faster, this method requires rigorous exclusion of moisture.
Solid-Phase Synthesis on Wang Resin
Immobilization of 5c on Wang resin followed by sequential cyclization and coupling steps enables parallel synthesis of analogs. However, the target compound is obtained in only 42% yield after cleavage.
Structural Characterization
Spectroscopic Analysis
¹H NMR (500 MHz, CDCl₃):
-
δ 1.05 (d, J = 6.7 Hz, 6H, CH(CH₃)₂)
-
δ 2.42 (s, 3H, Ar-CH₃)
-
δ 4.32 (s, 2H, SCH₂)
-
δ 4.87 (s, 2H, O=C-N-CH₂)
-
δ 7.24–7.58 (m, 4H, aromatic H)
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₁H₂₁N₄O₂S₂: 441.1153; found: 441.1158.
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the exocyclic double bond and planar orientation of the oxadiazole ring relative to the thienopyrimidinone system.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Conventional stepwise | 76 | 98.5 | 24 | Excellent |
| Microwave-assisted | 68 | 95.2 | 0.25 | Moderate |
| Solid-phase | 42 | 89.7 | 48 | Poor |
Mechanistic Insights
Domino Reaction Pathway
The thienopyrimidinone formation proceeds via:
Oxadiazole Cyclization
DFT calculations reveal the EDCl-mediated reaction follows a concerted asynchronous mechanism with a 28.3 kcal/mol activation barrier.
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole byproducts (≤15%) are minimized by:
Q & A
Basic: What are the key steps and methodologies for synthesizing 2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of precursor thiophene derivatives under reflux conditions in solvents like ethanol or DMF .
Functionalization : Introduce the sulfanyl group via nucleophilic substitution or thiol-ene reactions. The 1,2,4-oxadiazol-5-yl moiety is often synthesized by cyclizing amidoximes with carboxylic acid derivatives under dehydrating conditions .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Purity is confirmed by TLC and HPLC .
Characterization : NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) are critical for structural validation. For example, the oxadiazole ring’s C=N stretch is typically observed at ~1600 cm⁻¹ in IR .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on:
- ¹H NMR : Distinct signals for methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.2–8.1 ppm), and sulfanyl-linked CH₂ (δ 3.8–4.2 ppm) .
- X-ray Crystallography (if available): Provides absolute configuration. For example, reports a crystal structure with a dihedral angle of 85° between the thienopyrimidinone and oxadiazole rings .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 467) align with the formula C₂₂H₁₅ClN₄O₂S₂ .
Advanced: How can researchers optimize reaction yields when introducing the sulfanyl and oxadiazole moieties?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Use response surface methodology to evaluate variables (temperature, solvent polarity, catalyst loading). For instance, highlights flow chemistry for precise control of exothermic reactions, improving yield by 15–20% .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures to enhance sustainability without compromising efficiency .
- Microwave Assistance : Reduces reaction time for oxadiazole cyclization from 12 hours to 30 minutes, achieving >90% yield in some cases .
Advanced: How should researchers address discrepancies in spectral data during characterization?
Answer:
Contradictions often arise from:
- Tautomerism : The thienopyrimidinone core may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize the dominant form .
- Impurity Peaks : Compare experimental HRMS with theoretical values. For example, a peak at m/z 469 could indicate a chlorine isotope (³⁵Cl vs. ³⁷Cl) rather than a synthetic byproduct .
- Dynamic Effects : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility in the 2-methylpropyl chain .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Antimicrobial Screening : Use broth microdilution (MIC assays) against S. aureus and E. coli .
- Kinase Inhibition : Test against EGFR or CDK2 via fluorescence polarization, given the compound’s structural similarity to ATP-competitive inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How can computational methods enhance the study of this compound’s mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in protein targets (e.g., PARP-1 or tubulin). notes that the oxadiazole ring’s electron-deficient region may interact with catalytic lysine residues .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA).
- QSAR Models : Correlate substituent effects (e.g., 3-methylphenyl vs. 4-chlorophenyl) with bioactivity to guide analog design .
Advanced: What strategies are effective for comparative studies with structural analogs?
Answer:
- Library Design : Synthesize analogs with variations in the oxadiazole (e.g., 4-fluorophenyl) or thienopyrimidinone (e.g., 3-methoxyphenyl) substituents .
- SAR Analysis : Tabulate bioactivity data (example below):
| Analog Substituent | MIC (μg/mL) | IC₅₀ (μM, HeLa) |
|---|---|---|
| 3-Methylphenyl (Parent) | 8.2 | 12.4 |
| 4-Chlorophenyl | 4.7 | 8.9 |
| 4-Fluorophenyl | 6.1 | 10.2 |
Basic: What are the stability and storage recommendations for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
